2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused bicyclic core with a carboxamide group at position 6. Key structural features include a 3,4-dimethoxyphenyl substituent at position 2, a pyridin-2-yl group at position 7, and a methyl group at position 7. This compound belongs to a class of heterocycles known for diverse biological activities, including receptor modulation (e.g., cannabinoid receptors) and antimicrobial properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-16(18(21)27)17(13-6-4-5-9-22-13)26-20(23-11)24-19(25-26)12-7-8-14(28-2)15(10-12)29-3/h4-10,17H,1-3H3,(H2,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSIRNFHPACYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the dimethoxyphenyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The green method in offers superior sustainability via water-ethanol solvents and a recyclable additive, avoiding hazardous reagents.
- Multi-component approaches () enable structural diversity but may require optimization for specific substituents.
- Methods in prioritize lipophilicity for central nervous system targets, using non-polar eluents.
Key Observations :
- The target compound’s pyridin-2-yl group may enhance blood-brain barrier penetration compared to methoxyphenyl analogues ().
- Carboxamide derivatives generally show improved metabolic stability over ester counterparts ().
Physicochemical Properties
*Inferred from structural similarity to ’s thermally stable derivatives.
†Estimated based on substituent contributions.
Key Observations :
- Pyridine’s basicity may enhance solubility under acidic conditions.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic molecule belonging to the triazolopyrimidine class. Its unique structure comprises a fused triazole and pyrimidine ring system along with significant substituents that enhance its biological activity. This article explores the compound's biological properties, focusing on its anticancer potential and other pharmacological effects.
- Molecular Formula : C25H23N7O3
- Molecular Weight : 469.5 g/mol
- CAS Number : 539798-69-1
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, notably in anticancer applications. The presence of the dimethoxyphenyl and pyridinyl groups plays a crucial role in its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:
- Cell Proliferation Inhibition : The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation. An IC50 value of approximately 9 μM was reported against A549 human lung cancer cells, indicating effective cytotoxicity at low concentrations .
- Mechanism of Action : The mechanism involves inducing cell cycle arrest and promoting senescence in cancer cells. This was evidenced by morphological changes in treated cells and reduced migration capabilities .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity:
- COX-2 Inhibition : Recent studies revealed that derivatives similar to this compound effectively inhibit COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for related compounds were reported at approximately 0.04 μmol .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on activity:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Dimethoxyphenyl | Enhances binding affinity | |
| Pyridinyl group | Increases cytotoxicity | |
| Additional methyl groups | Modulates solubility and bioavailability |
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines (MCF7, HEPG2) and reported significant cytotoxicity across different concentrations. The results suggested that modifications in the pyridine moiety could further enhance efficacy against specific cancer types .
- In Vivo Models : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent in oncological settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
